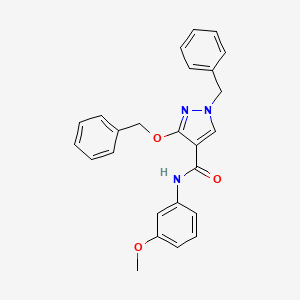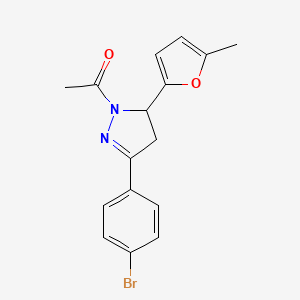![molecular formula C10H9Cl3N2S B2387384 5-[(3,5-Diclorofenil)metil]-1,3-tiazol-2-amina; clorhidrato CAS No. 2567497-31-6](/img/structure/B2387384.png)
5-[(3,5-Diclorofenil)metil]-1,3-tiazol-2-amina; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride is a chemical compound with a molecular weight of 259.16 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Aplicaciones Científicas De Investigación
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride has diverse applications in scientific research:
Métodos De Preparación
The synthesis of 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with thioamide under basic conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures. The product is then purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride undergoes various chemical reactions, including:
Mecanismo De Acción
The mechanism of action of 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins essential for the survival and proliferation of microbial or cancer cells . The compound may also interfere with cellular signaling pathways, leading to cell death or growth inhibition .
Comparación Con Compuestos Similares
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride can be compared with other thiazole derivatives, such as:
Thiazolidine: Known for its anticancer and antimicrobial properties.
Thiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Dichlorobenzamide derivatives: These compounds share similar structural features and biological activities.
The uniqueness of 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride lies in its specific substitution pattern and the presence of both chlorine and thiazole moieties, which contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S.ClH/c11-7-1-6(2-8(12)4-7)3-9-5-14-10(13)15-9;/h1-2,4-5H,3H2,(H2,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTWVXGLKMKOPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CC2=CN=C(S2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2387303.png)
![1-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2387304.png)
![3-benzyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2387305.png)
![2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide](/img/structure/B2387306.png)

![2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid](/img/structure/B2387310.png)
![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile](/img/structure/B2387311.png)

![1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B2387313.png)
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2387315.png)

![(E)-1-benzyl-3-(((2,3-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2387319.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2387324.png)
